JNJ-46281222
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Overview
Description
JNJ-46281222 is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and psychiatric disorders. It exhibits high potency and selectivity for the mGlu2 receptor, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-46281222 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, ensuring the desired pharmacological properties.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Automation and Scaling: Automated systems are employed to scale up the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
JNJ-46281222 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s selectivity and potency
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are valuable for studying the structure-activity relationship of the compound .
Scientific Research Applications
JNJ-46281222 has a wide range of scientific research applications, including:
Neuroscience Research: It is used to study the role of mGlu2 receptors in neurological disorders such as schizophrenia and anxiety.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting mGlu2 receptors.
Cell Viability Studies: This compound has been shown to preserve cell viability against glutamate-induced toxicity, making it a valuable tool in neuroprotection research .
Mechanism of Action
JNJ-46281222 exerts its effects by binding to an allosteric site on the mGlu2 receptor. This binding enhances the receptor’s response to its natural ligand, glutamate. The compound’s mechanism involves:
Allosteric Modulation: this compound increases the affinity of the mGlu2 receptor for glutamate, leading to enhanced receptor activation.
G Protein Coupling: The presence of a bound G protein is crucial for the compound’s binding and activity, indicating a preference for the G protein-bound state of the receptor
Comparison with Similar Compounds
Similar Compounds
JNJ-42153605: Another positive allosteric modulator of the mGlu2 receptor with similar pharmacological properties.
LY354740: An mGlu2/3 receptor agonist used in similar research applications.
Uniqueness
JNJ-46281222 is unique due to its high selectivity and potency for the mGlu2 receptor. Unlike some other modulators, it does not induce rapid tolerance, making it a promising candidate for long-term therapeutic use .
Biological Activity
JNJ-46281222 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), which has garnered significant attention for its potential therapeutic applications in treating various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its molecular mechanisms, experimental findings, and implications for drug discovery.
Overview of this compound
This compound, chemically known as 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine, exhibits high affinity for the mGlu2 receptor, with a dissociation constant (KD) of approximately 1.7 nM . Its mechanism of action involves enhancing the receptor's response to glutamate, thus facilitating neurotransmission in neural pathways associated with mood regulation and cognition.
Allosteric Modulation
The binding of this compound to the mGlu2 receptor is characterized as an allosteric modulation process. This means that the compound binds to a site distinct from the orthosteric site where glutamate binds, thereby influencing receptor activity without directly activating it. The presence of glutamate significantly increases the binding affinity of this compound, while GTP reduces this binding, indicating that the compound prefers a G protein-coupled state of the receptor .
Binding Studies
Radioligand binding studies using tritiated this compound ([^3H]-JNJ-46281222) have demonstrated that its binding is saturable and dependent on the concentration of glutamate. The following table summarizes key findings from these studies:
Parameter | Value |
---|---|
KD (dissociation constant) | 1.7 nM |
Maximum binding capacity | Saturable at high [glutamate] |
Effect of GTP | Binding reduced significantly |
In Vitro Characterization
Various experimental techniques were employed to characterize the biological activity of this compound:
- Radioligand Binding Studies : These studies confirmed the high affinity and specificity of this compound for mGlu2 receptors.
- Functional Assays : Functional assays demonstrated that this compound enhances glutamate-mediated signaling through mGlu2 receptors.
- Site-Directed Mutagenesis : This approach identified specific amino acids involved in the binding and activation processes.
- Molecular Dynamics Simulations : Computational modeling provided insights into the conformational changes associated with this compound binding.
Case Studies and Research Findings
Research has shown promising results regarding the therapeutic potential of this compound in animal models:
- Anxiety and Depression Models : In preclinical studies, administration of this compound led to significant anxiolytic and antidepressant-like effects in rodent models, suggesting its potential utility in treating anxiety disorders and depression.
- Cognition Enhancement : Studies indicated that this compound may enhance cognitive functions, as evidenced by improved performance in memory tasks among treated animals compared to controls.
Implications for Drug Discovery
The findings surrounding this compound contribute valuable insights into allosteric modulation as a therapeutic strategy for neurological disorders. The ability to selectively enhance mGlu2 receptor activity without directly activating it presents a novel approach that may reduce side effects associated with traditional agonists.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKDODJIBQNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.